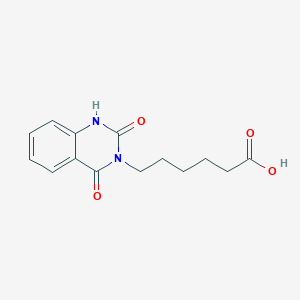

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

描述

属性

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGUQZCXAITIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Quinazoline Intermediates

- Starting Materials: Isatoic anhydride and aminohexanoic acid (or related amino acids).

- Reaction Conditions: The amino acid (1.0 equiv.) is dissolved in water and treated with isatoic anhydride (1.1 equiv.) portion-wise at 30–40 °C.

- Procedure: The mixture is stirred for 2 hours, then evaporated under vacuum to yield an oil residue.

- Cyclization: The residue is refluxed in formic acid for 7 hours to promote ring closure, forming the quinazoline intermediate.

- Workup: After cooling, the mixture is evaporated, resuspended in water, extracted with dichloromethane, dried over anhydrous sodium sulfate, filtered, and concentrated.

- Yield and Purity: The intermediate 6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid is obtained as a brown solid with approximately 60% yield after HPLC purification.

Amidation and Further Functionalization

- Coupling Agents: 1-Hydroxybenzotriazole and N,N′-diisopropylcarbodiimide are used to activate the carboxylic acid group.

- Solvent: Dimethylformamide (DMF) is employed as the reaction medium.

- Procedure: The quinazoline intermediate is dissolved in DMF, coupling agents are added, and the mixture is stirred at room temperature for 1 hour. Subsequently, an amine (e.g., aniline derivatives) is added, and the reaction continues for 16 hours.

- Isolation: The reaction mixture is poured into water, extracted with ethyl acetate, washed with sodium bicarbonate solution and brine, dried, and concentrated.

- Purification: Semi-preparative reversed-phase HPLC is used to purify the final amide derivatives.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|

| Quinazoline intermediate formation | Isatoic anhydride + aminohexanoic acid, reflux in formic acid | ~60 | RP-HPLC | 1H NMR, 13C NMR, RP-HPLC retention time |

| Amidation with amines | DMF, HOBt, DIC, room temperature, 16 h | 20–22 | Semi-preparative RP-HPLC | 1H NMR, RP-HPLC retention time |

Analytical Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the quinazoline ring and hexanoic acid chain integrity.

- HPLC: Analytical reversed-phase HPLC is used to monitor purity and confirm retention times (e.g., 17.5 min for the intermediate).

- Mass Spectrometry: Confirms molecular weight consistent with the target compound.

- Physical State: The final compounds are typically isolated as brown solids.

Research Findings and Notes

- The reaction temperature and solvent choice critically influence the yield and purity of the quinazoline intermediate.

- Formic acid reflux is essential for efficient cyclization of the intermediate.

- Amidation reactions require careful stoichiometric control of coupling agents to minimize side reactions.

- The described synthetic route is reproducible and scalable, suitable for medicinal chemistry applications.

- The compound and its derivatives have been studied for biological activity, particularly as kinase inhibitors, highlighting the importance of synthetic accessibility.

化学反应分析

Types of Reactions

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone or tetrahydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone core are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

科学研究应用

Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound exhibits promising anticonvulsant and anti-inflammatory properties, making it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as a positive allosteric modulator of the GABAA receptor, enhancing its inhibitory effects on neuronal activity. Additionally, it may inhibit the activity of carbonic anhydrase, contributing to its anticonvulsant properties.

相似化合物的比较

Key Observations :

- Chain Length: The hexanoic acid chain provides intermediate lipophilicity compared to shorter (acetic, butanoic) or bulkier (phenylpropanoic) analogs, balancing membrane permeability and solubility .

- Functional Groups: Carboxylic acid derivatives (e.g., hexanoic acid) improve water solubility over amide or hydrazide variants, facilitating formulation in biological assays .

生物活性

6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, also known as BB_SC-3324, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C13H15N3O3

- CAS Number : 82603-64-3

- Synonyms : 6-(2,4-diketo-1H-quinazolin-3-yl)hexanoic acid, among others.

Biological Activity Overview

The biological activity of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid has been studied primarily in the context of its inhibition of various enzymes and potential therapeutic roles.

Enzyme Inhibition

- Cholinesterase Inhibition :

- Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of quinazoline have been reported to exhibit IC50 values in the micromolar range against these enzymes, suggesting potential as Alzheimer's disease therapeutics .

- Soluble Epoxide Hydrolase (sEH) :

The mechanisms by which 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid exerts its biological effects are still under investigation. However, insights can be drawn from studies on related compounds:

- Binding Interactions : Molecular docking studies suggest that quinazoline derivatives interact with key amino acids in the active sites of their target enzymes. This interaction is crucial for their inhibitory effects .

Study on Cholinesterase Inhibition

In a comparative study of various quinazoline derivatives:

- Compound 5f showed an IC50 value of 1.6 ± 0.10 µM for AChE and 3.7 ± 0.18 µM for BChE.

- The selectivity index indicated that these compounds could serve as dual inhibitors, potentially leading to new treatments for neurodegenerative diseases .

Screening for sEH Inhibition

A screening assay evaluated several compounds against sEH:

- Compounds 3 and 4 demonstrated significant inhibition compared to a DMSO control.

- The study highlighted the pharmacophoric features necessary for effective inhibition, suggesting that similar compounds might also exhibit beneficial biological activities .

Summary Table of Biological Activities

| Compound Name | Target Enzyme | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound 5f | AChE | 1.6 ± 0.10 | Inhibitor |

| Compound 5f | BChE | 3.7 ± 0.18 | Inhibitor |

| Compound 3 | sEH | Not specified | Inhibitor |

| Compound 4 | sEH | Not specified | Inhibitor |

常见问题

Q. What are the established synthetic routes for 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, and what are their key reaction conditions?

The compound can be synthesized via acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with acid chlorides in dioxane under reflux. For example, aromatic acid chlorides are added gradually to the hydroxamate derivative, followed by heating and isolation via filtration and recrystallization (yield ~65%) . Alternative methods involve coupling quinazolinone intermediates with hexanoic acid derivatives using solid acid catalysts to improve reaction efficiency and reduce byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the quinazolinone core and hexanoic acid linkage.

- Mass spectrometry (HRMS) for molecular weight verification.

- Melting point analysis to assess purity (e.g., reported m.p. ranges for related quinazolinones: 141–143°C) .

- FT-IR spectroscopy to identify functional groups like carbonyl (C=O) stretching at ~1700 cm⁻¹ .

Q. What preliminary biological screening assays are recommended for assessing its pharmacological potential?

Standard assays include:

- MTT assays for cytotoxicity profiling against cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .

- Enzyme inhibition studies (e.g., TACE inhibition for anti-inflammatory activity) using fluorogenic substrates .

- Antimicrobial screening via agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing impurities?

- Catalyst selection : Heterogeneous solid acid catalysts (e.g., sulfonated silica) improve reaction efficiency and recyclability compared to homogeneous catalysts .

- Solvent optimization : Replacing dioxane with greener solvents (e.g., ethanol-water mixtures) may enhance solubility and reduce environmental impact .

- Stepwise purification : Use column chromatography after recrystallization to remove byproducts like unreacted acid chlorides .

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

- Side-chain functionalization : Introducing electron-withdrawing groups (e.g., halogens) to the quinazolinone ring may improve DNA intercalation or enzyme binding .

- Linker length variation : Adjusting the hexanoic acid chain length could modulate membrane permeability or pharmacokinetics .

- Hybridization with pharmacophores : Conjugation with triazole or thiadiazole moieties may enhance antimicrobial or anticancer activity .

Q. How should contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

- Cell line variability : Validate activity in multiple cell lines (e.g., MDA-MB-231 vs. HeLa) and primary cells .

- Concentration thresholds : Perform dose-response curves (e.g., IC₅₀ determination) to account for potency differences.

- Assay interference : Confirm results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What methodologies are used to evaluate the environmental fate and ecotoxicity of this compound?

- Long-term environmental studies : Monitor degradation pathways (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) over 6–12 months .

- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation and toxicity profiles .

- Analytical tracking : Employ LC-MS/MS to detect trace levels in water and soil matrices .

Methodological Considerations

Q. What strategies mitigate stability issues during storage and handling?

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Light sensitivity : Use amber glassware to avoid photodegradation of the quinazolinone core .

Q. How can computational tools aid in understanding its mechanism of action?

- Molecular docking : Simulate binding interactions with target proteins (e.g., TACE or DNA topoisomerases) using AutoDock Vina .

- ADMET prediction : Software like SwissADME can forecast absorption, distribution, and toxicity risks .

Q. What are the best practices for reconciling synthetic protocols with conflicting yields or purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。